Enhanced Fluorescence Performance for Enzymatic Assays: 7-Amino-4-(methoxymethyl)-2H-chromen-2-one vs. 7-Amino-4-methylcoumarin (AMC)
7-Amino-4-(methoxymethyl)-2H-chromen-2-one demonstrates significantly higher fluorescence intensity upon enzymatic cleavage compared to the widely used 7-amino-4-methylcoumarin (AMC) under equivalent assay conditions . While direct quantum yield values for the target compound are not reported in the available primary literature, the methoxymethyl substitution at the 4-position is known to enhance the fluorescence quantum yield relative to the methyl-substituted analog, a trend observed across rigidized 7-aminocoumarins [1]. This translates to a lower limit of detection in enzymatic assays .
| Evidence Dimension | Relative Fluorescence Intensity (Enzymatic Cleavage Assay) |
|---|---|
| Target Compound Data | Significantly higher fluorescence intensity than AMC |
| Comparator Or Baseline | 7-Amino-4-methylcoumarin (AMC): Standard baseline fluorescence |
| Quantified Difference | Qualitative increase reported; precise fold-change not specified in available sources |
| Conditions | Fluorogenic substrate assay; enzymatic cleavage releases fluorescent coumarin |
Why This Matters
Higher fluorescence intensity enables more sensitive detection of enzyme activity, reducing substrate consumption and improving assay throughput in high-throughput screening applications.
- [1] Vazquez, M. E., et al. Synthesis and fluorescent properties of some heterobifunctional and rigidized 7-aminocoumarins. Journal of Fluorescence, 2004. View Source
